5-(2-methoxybenzyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(2-methoxybenzyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a synthetic compound that has been extensively studied due to its potential applications in various scientific research fields. This compound is also known as MOB-3M-OXD and has a molecular formula of C19H18N2O2.
Mechanism of Action
The exact mechanism of action of 5-(2-methoxybenzyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is not yet fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells and exhibit antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(2-methoxybenzyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying different cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research involving 5-(2-methoxybenzyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. One potential area of study is the development of new derivatives of this compound with improved solubility and biological activity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various disease states. Finally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic potential.
Synthesis Methods
The synthesis of 5-(2-methoxybenzyl)-3-(3-methylphenyl)-1,2,4-oxadiazole involves the reaction of 2-methoxybenzyl chloride with 3-methylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with cyanogen bromide to form the desired oxadiazole compound.
Scientific Research Applications
5-(2-methoxybenzyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
properties
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-6-5-8-14(10-12)17-18-16(21-19-17)11-13-7-3-4-9-15(13)20-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMUETHYTZQZID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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